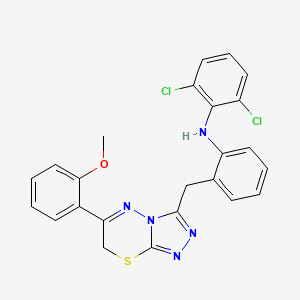

Cox-2/nlrp3-IN-1

Description

COX-2/NLRP3-IN-1 is a dual-target inhibitor designed to modulate both cyclooxygenase-2 (COX-2) and NLRP3 inflammasome pathways, which are pivotal in inflammatory and autoimmune diseases.

Properties

Molecular Formula |

C24H19Cl2N5OS |

|---|---|

Molecular Weight |

496.4 g/mol |

IUPAC Name |

2,6-dichloro-N-[2-[[6-(2-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-3-yl]methyl]phenyl]aniline |

InChI |

InChI=1S/C24H19Cl2N5OS/c1-32-21-12-5-3-8-16(21)20-14-33-24-29-28-22(31(24)30-20)13-15-7-2-4-11-19(15)27-23-17(25)9-6-10-18(23)26/h2-12,27H,13-14H2,1H3 |

InChI Key |

FVRCIDOILZVWPL-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC=C1C2=NN3C(=NN=C3SC2)CC4=CC=CC=C4NC5=C(C=CC=C5Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cox-2/nlrp3-IN-1 typically involves multi-step organic synthesis. The initial steps often include the formation of key intermediates through reactions such as nucleophilic substitution, cyclization, and functional group modifications. The final step usually involves the coupling of these intermediates under specific conditions to form the desired compound. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the selectivity and yield of the product.

Industrial Production Methods

Industrial production of Cox-2/nlrp3-IN-1 involves scaling up the laboratory synthesis methods to a larger scale. This requires optimization of reaction conditions, such as temperature, pressure, and reaction time, to ensure high yield and purity. Additionally, industrial production often involves the use of continuous flow reactors and automated systems to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

Cox-2/nlrp3-IN-1 undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in the reactions of Cox-2/nlrp3-IN-1 include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon, copper sulfate), and protective groups (e.g., tert-butyloxycarbonyl, benzyl). Reaction conditions such as temperature, pressure, and pH are carefully controlled to ensure the desired outcome.

Major Products Formed

The major products formed from the reactions of Cox-2/nlrp3-IN-1 depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated or ketone derivatives, while reduction reactions may produce alcohols or amines.

Scientific Research Applications

Cox-2/nlrp3-IN-1 has a wide range of scientific research applications, including:

Chemistry: It is used as a tool compound to study the mechanisms of COX-2 and NLRP3 inhibition and to develop new anti-inflammatory agents.

Biology: It is used to investigate the role of COX-2 and NLRP3 in various biological processes, such as cell signaling, apoptosis, and immune responses.

Medicine: It has potential therapeutic applications in the treatment of inflammatory diseases, such as rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders.

Industry: It is used in the development of new pharmaceuticals and as a reference compound in quality control and analytical testing.

Mechanism of Action

Cox-2/nlrp3-IN-1 exerts its effects by inhibiting the activity of COX-2 and NLRP3. COX-2 is an enzyme that catalyzes the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation. By inhibiting COX-2, Cox-2/nlrp3-IN-1 reduces the production of pro-inflammatory prostaglandins. NLRP3 is a component of the inflammasome complex that activates caspase-1, leading to the maturation and release of pro-inflammatory cytokines such as interleukin-1β and interleukin-18. By inhibiting NLRP3, Cox-2/nlrp3-IN-1 prevents the activation of the inflammasome and the subsequent inflammatory response.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key distinctions between COX-2/NLRP3-IN-1 and structurally or functionally analogous compounds:

Key Comparative Insights

Mechanistic Scope :

- COX-2/NLRP3-IN-1 uniquely targets both COX-2 (prostaglandin synthesis) and NLRP3 (inflammasome-driven cytokine release), addressing multiple inflammatory pathways. In contrast, AZD4144 and BAL-0028 exclusively inhibit NLRP3, while Celecoxib targets only COX-2 .

- Dual inhibition may reduce compensatory inflammatory signaling observed with single-target agents, though this requires validation in clinical trials.

Potency and Selectivity: AZD4144 and BAL-0028 exhibit comparable NLRP3 inhibition (IC50 = 25 nM), but neither demonstrates activity against COX-2. This contrasts with COX-2/NLRP3-IN-1, whose dual activity could enhance therapeutic efficacy in complex diseases like atherosclerosis, where both pathways are implicated .

Pharmacokinetic and Safety Profiles: AZD4144 is orally bioavailable, a critical advantage for chronic inflammatory conditions. Celecoxib carries cardiovascular risks due to COX-2 selectivity; dual inhibitors like COX-2/NLRP3-IN-1 might mitigate such risks by modulating NLRP3-mediated vascular inflammation, though this hypothesis remains untested .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.